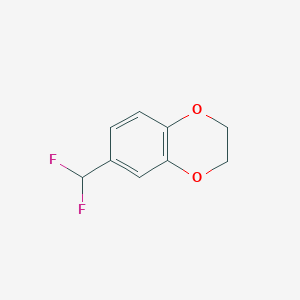
6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzodioxine ring
Mécanisme D'action
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the biosynthesis of polyamines .
Mode of Action
Compounds with similar structures, such as dfmo, act as irreversible inhibitors of their target enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions.
Biochemical Pathways
Inhibitors of odc like dfmo affect the polyamine biosynthetic pathway . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Pharmacokinetics
Fluorine substitution in similar compounds has been reported to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Compounds that inhibit odc, like dfmo, can lead to a decrease in polyamine levels, affecting cell differentiation and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethylborates . The reaction conditions often include the use of oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) to generate difluoromethyl radicals, which then react with the aromatic ring .
Industrial Production Methods: Industrial production of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Ag2O and K2S2O8, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .
Applications De Recherche Scientifique
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
6-(Difluoromethyl)phenanthridine: This compound shares the difluoromethyl group but has a different core structure, leading to distinct properties and applications.
Difluoromethylated quinones: These compounds also contain the difluoromethyl group and are used in various chemical and biological studies.
Uniqueness: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific ring structure combined with the difluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZQQPTRCHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














